FEN1 Inhibitor C2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

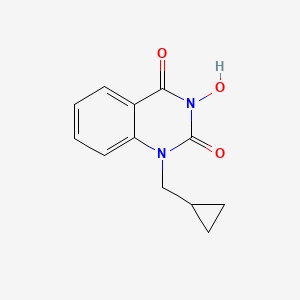

FEN1 Inhibitor C2, also known as FEN1-IN-4 or JUN93587, is an inhibitor of human flap endonuclease-1 (hFEN1) with an IC50 of 30 nM for hFEN1-336Δ . FEN1 is a major base excise repair enzyme and is abnormally expressed in a variety of cancers, contributing to cancer progression . The inhibition of FEN1 promotes DNA damage and enhances the chemotherapeutic response in cancer cells .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 232.24 and a chemical formula of C12H12N2O3 .

Scientific Research Applications

FEN1 inhibitor C2 has been found to have a number of applications in scientific research. In vivo, it has been used to study the effects of FEN1 inhibition on DNA replication, as well as its role in cell cycle progression. In vitro, it has been used to study the effects of FEN1 inhibition on DNA repair, as well as its role in the regulation of gene expression.

Mechanism of Action

Target of Action

The primary target of FEN1-IN-4 is Flap Endonuclease 1 (FEN1), a core protein in the base excision repair (BER) pathway . FEN1 also participates in Okazaki fragment maturation during DNA replication .

Mode of Action

FEN1-IN-4 interacts with FEN1, inhibiting its function . FEN1 can recognize certain DNA structures, bind to the base of the flap, and cut it precisely, removing the RNA primer and some parts of the starting DNA to form the nick . The inhibition of FEN1 by FEN1-IN-4 disrupts this process .

Biochemical Pathways

FEN1 is implicated in several DNA metabolic pathways, including Okazaki fragment maturation, stalled replication fork rescue, telomere maintenance, long-patch base excision repair (BER), and apoptotic DNA fragmentation . The inhibition of FEN1 by FEN1-IN-4 can affect these pathways .

Pharmacokinetics

The compound has been studied for its cytotoxic, cytostatic, and radiosensitizing effects .

Result of Action

FEN1-IN-4 has been shown to increase cell death by apoptosis and necrosis, increase the G2M share, induce senescence, cause double-strand breaks, and reduce the survival fraction .

Action Environment

It’s worth noting that the compound has been studied in combination with ionizing radiation .

Biological Activity

FEN1 inhibitor C2 has been found to have a number of biological activities, including the inhibition of DNA replication, DNA repair, and gene expression. In addition, this compound has been found to have anti-cancer and anti-inflammatory activities.

Biochemical and Physiological Effects

This compound has been found to have a number of biochemical and physiological effects, including the inhibition of DNA replication, DNA repair, and gene expression. In addition, this compound has been found to have anti-cancer and anti-inflammatory activities.

Advantages and Limitations for Lab Experiments

FEN1 inhibitor C2 has a number of advantages for lab experiments, including its ability to inhibit FEN1 activity, reduce DNA replication, and inhibit gene expression. In addition, this compound is relatively inexpensive to produce and can be stored for long periods of time without degradation. However, this compound has a number of limitations, including its lack of specificity for FEN1 and its potential for off-target effects.

Future Directions

FEN1 inhibitor C2 has a number of potential future directions. These include further research into its mechanism of action, its potential applications in medical treatment, and its potential for use in combination with other drugs. In addition, further research into the pharmacokinetics and pharmacodynamics of this compound could lead to a better understanding of its therapeutic potential. Finally, further research into the potential off-target effects of this compound could lead to the development of more specific and targeted inhibitors.

Synthesis Methods

FEN1 inhibitor C2 has been developed through a number of different synthetic routes. The most common route involves the use of a palladium-catalyzed cross-coupling reaction between an aryl halide and a propargyl alcohol. This reaction produces a propargyl alcohol-aryl halide adduct, which is then reacted with a base to form the desired this compound.

Safety and Hazards

FEN1 Inhibitor C2 is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Moreover, most of the FEN1 inhibitors are small organic molecules known to have serious side effects on the body’s metabolism, and may also cause drug resistance due to genetic reasons .

properties

IUPAC Name |

1-(cyclopropylmethyl)-3-hydroxyquinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-11-9-3-1-2-4-10(9)13(7-8-5-6-8)12(16)14(11)17/h1-4,8,17H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFLWTUYSKADJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C3=CC=CC=C3C(=O)N(C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-ethylpiperazin-1-yl)-7-{3-[8-(4-ethylpiperazin-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2785935.png)

![6-Isopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2785936.png)

![5-((4-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2785940.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-[4-(azepan-1-ylsulfonyl)phenyl]prop-2-enoate](/img/structure/B2785942.png)

![3-phenethyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2785944.png)

![N-(4-acetamidophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2785950.png)

![4-(N,N-dimethylsulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2785952.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2785953.png)